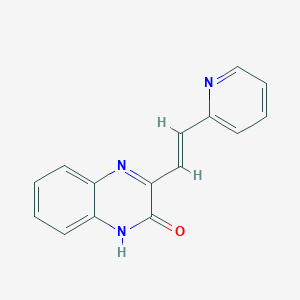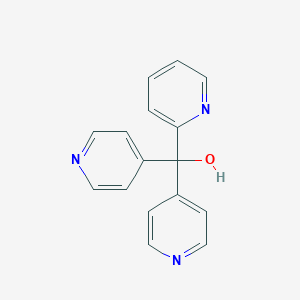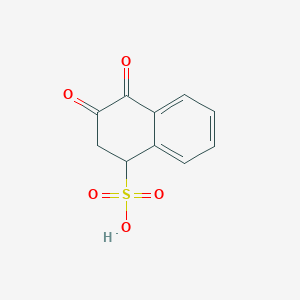![molecular formula C17H22ClN5O5 B289878 diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate](/img/structure/B289878.png)
diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is an analog of the antiviral drug acyclovir, which is used to treat herpes virus infections. The synthesis method of this compound involves a series of chemical reactions that result in the formation of a complex molecule with unique properties.
作用机制
The mechanism of action of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is not fully understood. However, it is believed to work by inhibiting the replication of viral DNA. This compound is thought to be a competitive inhibitor of the viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been shown to have low toxicity in vitro and in vivo. It has been found to have minimal effects on cell viability and proliferation. In addition, this compound has been shown to have low cytotoxicity in human cell lines.
实验室实验的优点和局限性
The advantages of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate for lab experiments include its potential as an antiviral agent and its low toxicity. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate. These include:
1. Further studies on the mechanism of action of this compound to fully understand its antiviral activity.
2. Testing the efficacy of this compound in animal models of herpes virus infections.
3. Developing new analogs of this compound to improve its antiviral activity and reduce its toxicity.
4. Investigating the potential of this compound as a treatment for other viral infections.
5. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosing and administration regimen.
In conclusion, diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate is a complex chemical compound that has potential applications as an antiviral agent. Its synthesis method involves several steps, and its mechanism of action is not fully understood. However, it has been shown to have low toxicity and minimal effects on cell viability and proliferation. Further research is needed to fully understand the potential of this compound as an antiviral agent and to develop new analogs with improved activity and reduced toxicity.
合成方法
The synthesis of diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate involves several steps. The starting material for this synthesis is 6-chloro-9H-purine, which is reacted with butyl bromide to form 4-(6-chloro-9H-purin-9-yl)butyl bromide. This intermediate compound is then reacted with diethyl malonate in the presence of a base to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-malonate. Finally, this compound is treated with formic acid to form diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate.
科学研究应用
Diethyl 2-[4-(6-chloro-9H-purin-9-yl)butyl]-2-(formylamino)malonate has been studied for its potential applications as an antiviral agent. It has been shown to have activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. In addition, this compound has been shown to have activity against varicella-zoster virus (VZV), which causes chickenpox and shingles.
属性
分子式 |
C17H22ClN5O5 |
|---|---|
分子量 |
411.8 g/mol |
IUPAC 名称 |
diethyl 2-[4-(6-chloropurin-9-yl)butyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H22ClN5O5/c1-3-27-15(25)17(22-11-24,16(26)28-4-2)7-5-6-8-23-10-21-12-13(18)19-9-20-14(12)23/h9-11H,3-8H2,1-2H3,(H,22,24) |
InChI 键 |
ALPUJGOXQSDFRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
规范 SMILES |
CCOC(=O)C(CCCCN1C=NC2=C1N=CN=C2Cl)(C(=O)OCC)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




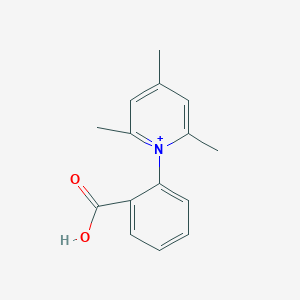

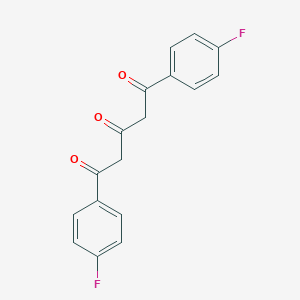
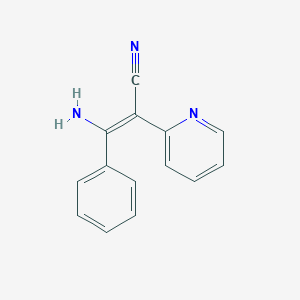
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
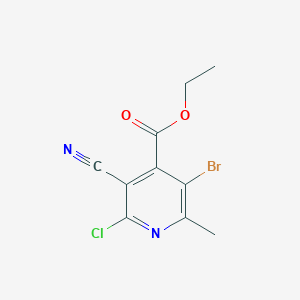
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
